[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine
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Overview
Description
[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine: is a versatile small molecule scaffold with the chemical formula C₁₀H₁₁F₂NO₂ and a molecular weight of 215.2 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine typically involves the reaction of 3,5-difluorophenol with oxetane-3-carboxylic acid, followed by amination . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize automated systems for precise control of reaction conditions and efficient scaling up of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxetane derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated and oxetane-containing molecules on biological systems. It serves as a model compound for understanding the interactions of such structures with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals .
Mechanism of Action
The mechanism of action of [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and fluorine atoms play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition or activation of target enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
- [3,5-Difluoro-4-(methoxy)phenyl]methanamine
- [3,5-Difluoro-4-(ethoxy)phenyl]methanamine
- [3,5-Difluoro-4-(propoxy)phenyl]methanamine
Comparison: Compared to these similar compounds, [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine is unique due to the presence of the oxetane ring. This structural feature imparts distinct chemical and biological properties, such as increased stability and specific reactivity patterns . The fluorine atoms also contribute to its unique characteristics, influencing its electronic properties and interactions with biological targets .
Properties
IUPAC Name |
[3,5-difluoro-4-(oxetan-3-yloxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-8-1-6(3-13)2-9(12)10(8)15-7-4-14-5-7/h1-2,7H,3-5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTKPZHLOBSEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2F)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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